6-Chloro-3-methylchroman-4-one
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Overview
Description
6-Chloro-3-methylchroman-4-one is a heterocyclic compound that belongs to the chromanone family. It is characterized by a chroman-4-one core structure with a chlorine atom at the 6th position and a methyl group at the 3rd position. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-methylchroman-4-one typically involves the cyclization of appropriate precursors. One common method is the condensation of 6-chlorosalicylic aldehyde with methyl ketones under acidic conditions, followed by cyclization to form the chromanone structure. Another method involves the use of substituted salicylaldehydes and 1,2-disubstituted alkynes in the presence of a rhodium catalyst, leading to the formation of chroman-4-one derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-methylchroman-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromanone to chromanol derivatives.
Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of chromanol derivatives.
Substitution: Formation of various substituted chromanones depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its pharmacological properties.
Industry: Utilized in the synthesis of fine chemicals and intermediates for various industrial applications
Mechanism of Action
The mechanism of action of 6-Chloro-3-methylchroman-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Chroman-4-one: Lacks the chlorine and methyl substituents but shares the core structure.
6-Chloro-4-chromanone: Similar structure but without the methyl group at the 3rd position.
3-Methylchroman-4-one: Similar structure but without the chlorine atom at the 6th position.
Uniqueness
6-Chloro-3-methylchroman-4-one is unique due to the presence of both chlorine and methyl substituents, which can influence its chemical reactivity and biological activity. These substituents can enhance its interaction with specific molecular targets, making it a valuable compound for various applications .
Properties
CAS No. |
57646-03-4 |
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Molecular Formula |
C10H9ClO2 |
Molecular Weight |
196.63 g/mol |
IUPAC Name |
6-chloro-3-methyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C10H9ClO2/c1-6-5-13-9-3-2-7(11)4-8(9)10(6)12/h2-4,6H,5H2,1H3 |
InChI Key |
XZYWJEGILOPDJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1COC2=C(C1=O)C=C(C=C2)Cl |
Origin of Product |
United States |
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